GlyH-101

Vue d'ensemble

Description

GlyH-101 est un inhibiteur puissant et sélectif du canal chlorure régulé par le régulateur de conductance transmembranaire de la mucoviscidose (CFTR). Il est également connu pour son inhibition réversible du canal chlorure rectifiant vers l'extérieur sensible au volume (VSORC). This compound a montré une activité antiproliférative significative et est largement utilisé dans la recherche scientifique pour sa capacité à inhiber les courants de type CFTR et les courants VSORC .

Applications De Recherche Scientifique

GlyH-101 is extensively used in scientific research, particularly in the study of cystic fibrosis and other diseases involving chloride ion transport. Its applications include:

Mécanisme D'action

Target of Action

GlyH-101, also known as CFTR Inhibitor II, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride anion channel involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine . It plays a crucial role in transepithelial ion and fluid transport .

Mode of Action

This compound is a potent and reversible inhibitor of CFTR . It enters the CFTR pore from the extracellular side, changing the CFTR current-voltage relationship from linear to inwardly rectifying . This interaction with its target leads to the inhibition of CFTR chloride channel conductance .

Biochemical Pathways

The inhibition of CFTR by this compound affects various biochemical pathways. CFTR-mediated chloride and bicarbonate secretion play an important role in the respiratory and gastrointestinal systems . Therefore, the inhibition of CFTR can impact these systems significantly. Moreover, this compound has been shown to inhibit other types of Cl− channels and even affect mitochondrial function .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can be absorbed and distributed in the body

Result of Action

This compound has been shown to have antiproliferative activity . It can suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In addition, it has been shown to induce a rapid increase in reactive oxygen species (ROS) levels and depolarize mitochondria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhibitory potency of this compound is voltage-dependent, with a stronger inward rectification This suggests that the electrical environment of the cell can influence the action of this compound

Analyse Biochimique

Biochemical Properties

GlyH-101 interacts with the CFTR protein, a chloride anion channel . It selectively and reversibly blocks the CFTR channel . The CFTR protein is involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .

Cellular Effects

This compound has been shown to have antiproliferative activity, inhibiting CFTR-like current and VSORC current . It has been found to suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In human colon HT-29 cancer cells, treatment with this compound resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, and prompted arrest of the cell cycle in S phase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the CFTR channel . It enters the CFTR pore from the extracellular side . This inhibition of the CFTR channel results in the suppression of cell proliferation, blockage of invasion and metastasis, and induction of apoptosis in several cancer cell types .

Metabolic Pathways

This compound is involved in the CFTR-mediated chloride and bicarbonate secretion pathways

Transport and Distribution

This compound is a cell-permeable compound , suggesting that it can be transported across cell membranes

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de GlyH-101 implique la préparation d'un composé de glycine hydrazide. La voie de synthèse spécifique et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. Il est connu que le composé est préparé sous forme solide et peut être dissous dans le diméthylsulfoxyde (DMSO) pour une utilisation expérimentale .

Méthodes de production industrielle

Le composé est généralement synthétisé dans des laboratoires de recherche et fourni par des fournisseurs de produits chimiques à des fins de recherche scientifique .

Analyse Des Réactions Chimiques

Types de réactions

GlyH-101 subit principalement des réactions d'inhibition où il bloque les canaux CFTR et VSORC. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courants

Le réactif courant utilisé avec this compound est le diméthylsulfoxyde (DMSO), qui est utilisé pour dissoudre le composé pour des applications expérimentales. Le composé est stable lorsqu'il est stocké à -20 °C et doit être protégé de la lumière pour maintenir son efficacité .

Principaux produits formés

Le principal produit formé à partir de la réaction de this compound avec ses canaux cibles est l'état inhibé des canaux CFTR et VSORC. Cette inhibition conduit à une réduction du transport des ions chlorure à travers les membranes cellulaires .

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans l'étude de la mucoviscidose et d'autres maladies impliquant le transport des ions chlorure. Ses applications incluent:

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux chlorure.

Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement et de manière réversible le canal chlorure CFTR. Le composé se lie à la lumière du canal du côté extracellulaire, entraînant une modification de la relation courant-tension du canal CFTR. Cette inhibition réduit le transport des ions chlorure à travers la membrane cellulaire, ce qui est crucial dans des conditions comme la mucoviscidose .

Comparaison Avec Des Composés Similaires

GlyH-101 est souvent comparé à d'autres inhibiteurs du CFTR tels que CFTRinh-172 et la glibenclamide. Bien que tous ces composés inhibent le CFTR, this compound est unique dans son inhibition réversible et sa capacité à inhiber également la conductance du VSORC. Cette double inhibition fait de this compound un outil précieux dans la recherche .

Composés similaires

CFTRinh-172: Un autre inhibiteur puissant du CFTR, mais il n'inhibe pas la conductance du VSORC.

Glibenclamide: Un composé de sulfonylurée qui inhibe le CFTR mais a une efficacité et une spécificité différentes par rapport à this compound.

Les propriétés uniques de this compound et sa large applicabilité dans la recherche en font un composé important dans l'étude du transport des ions chlorure et des maladies associées.

Activité Biologique

GlyH-101, a glycine hydrazide derivative, has emerged as a significant compound in the study of cystic fibrosis transmembrane conductance regulator (CFTR) channels. This article explores its biological activity, focusing on its mechanism of action, effects on cellular conductance, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by its ability to inhibit CFTR-mediated chloride currents. It acts as a pore-blocking agent, entering the CFTR channel from the extracellular side and binding within the pore bottleneck. This binding is facilitated by specific interactions with pore-lining residues, which significantly affect channel activity and conductance properties .

The primary mechanism of this compound involves blocking the CFTR channel, thus preventing chloride ion transport across cell membranes. The compound's structure allows it to interact with specific amino acids within the CFTR pore, leading to a reduction in channel open time and overall conductance. Notably, this compound exhibits a rapid onset of action, with significant inhibition observed within seconds of application .

Binding Characteristics

Research utilizing virtual ligand-docking techniques has identified potential binding sites for this compound within the CFTR channel. The highest affinity was noted near residues Phe337 and Thr338, where this compound's negative charge repulses positively charged residues, thereby slowing reaction rates with thiol-directed reagents . This interaction underlies its effectiveness as a CFTR inhibitor.

Inhibition of Chloride Conductance

This compound has been shown to inhibit not only CFTR-mediated chloride conductance but also other chloride channels such as volume-sensitive outwardly rectifying chloride channels (VSORC) and calcium-dependent chloride channels (CaCC). The inhibition occurs at similar concentrations used for CFTR blockade, raising concerns about its selectivity .

Table 1: Inhibition Potency of this compound on Different Chloride Channels

| Channel Type | Inhibition Concentration (µM) | Effect on Cell Viability |

|---|---|---|

| CFTR | 5 - 20 | Non-cytotoxic |

| VSORC | 5 - 20 | Non-cytotoxic |

| CaCC | 5 - 20 | Non-cytotoxic |

| Higher Concentrations (>50) | Cytotoxic | Significant reduction |

Case Studies and Research Findings

- Cell Viability Studies : In experiments assessing cell viability using live/dead assays, this compound demonstrated non-cytotoxic effects at concentrations up to 20 µM. However, concentrations exceeding this threshold resulted in a marked decrease in cell viability .

- Patch-Clamp Experiments : Patch-clamp techniques revealed that this compound effectively reduced mean channel open time from 264 ms to 13 ms at a holding potential of -60 mV when applied at 5 µM concentration. This rapid inhibition underscores its potential utility in clinical settings where swift modulation of ion conductance is required .

- In Vivo Studies : In a closed-loop model simulating cholera toxin-induced fluid secretion, intraluminal administration of this compound significantly reduced fluid secretion by approximately 80%. This highlights its potential therapeutic application in gastrointestinal disorders characterized by excessive fluid loss .

Implications for Therapeutic Applications

The dual inhibitory action of this compound on multiple chloride channels suggests that while it may be beneficial in treating conditions related to CFTR dysfunction, careful consideration must be given to its broader effects on cellular ion balance. Its rapid action and reversible inhibition make it a candidate for acute interventions in diseases like cystic fibrosis and cholera.

Propriétés

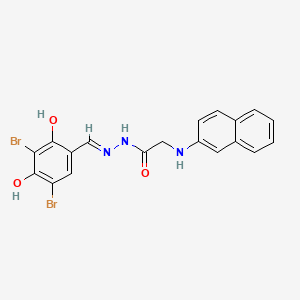

IUPAC Name |

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:

- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]

- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]

- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.